3-脱氧沙格列汀

描述

Synthesis Analysis

The synthesis of Saxagliptin, from which 3-Deoxy Saxagliptin would derive, involves the coupling of unnatural amino acid derivatives followed by a series of deprotections and dehydration. This process culminates in the formation of Saxagliptin through sophisticated chemical reactions that ensure its potency as a DPP-IV inhibitor (Savage et al., 2009). Additionally, enzyme-catalyzed reactions play a critical role in the preparation of key chiral intermediates for Saxagliptin, showcasing the blend of biocatalysis and chemical synthesis in its production (Li et al., 2022).

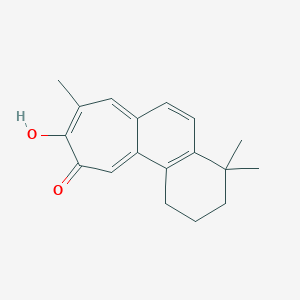

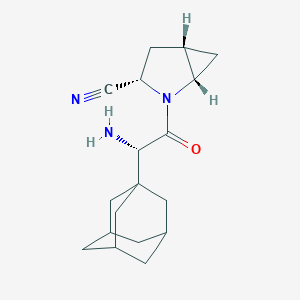

Molecular Structure Analysis

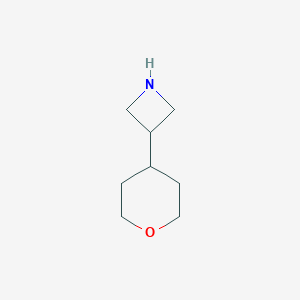

The molecular structure of Saxagliptin is characterized by its unique arrangement that allows for the inhibition of DPP-IV. This structure includes a central cyclization process that is thermodynamically favored to form the cyclic amidine, a key feature in its activity profile. The understanding of this structural arrangement is crucial for the development of derivatives like 3-Deoxy Saxagliptin (Jones et al., 2011).

Chemical Reactions and Properties

Saxagliptin's chemical properties, including its reactivity and stability, are influenced by its synthesis process and molecular structure. The commercial-scale synthesis showcases the chemical reactions it undergoes, from amide coupling to dehydration, highlighting its complex chemical nature (Savage et al., 2009). The enzymatic preparation of key intermediates further elucidates the chemical properties that make Saxagliptin, and by extension, 3-Deoxy Saxagliptin, effective DPP-IV inhibitors (Li et al., 2022).

Physical Properties Analysis

While specific details on 3-Deoxy Saxagliptin's physical properties are not directly provided, the synthesis and molecular structure of Saxagliptin offer insights into its physical characteristics. These include solubility, stability, and formulation considerations that are crucial for its pharmaceutical application and efficacy as a DPP-IV inhibitor.

Chemical Properties Analysis

The chemical properties of Saxagliptin, including its reactivity with biological molecules and stability under various conditions, are foundational to understanding the behavior of 3-Deoxy Saxagliptin. The process modifications and considerations in its synthesis provide a basis for predicting the chemical behavior of derivatives (Savage et al., 2009).

科学研究应用

药理概况和机制

沙格列汀作为 DPP-4 酶的选择性可逆抑制剂,提高肠促胰岛素激素的水平,进而刺激葡萄糖依赖性胰岛素释放并减少胰高血糖素分泌。该机制支持了其在管理 2 型糖尿病中的效用,展示了在不增加体重和低血糖风险(这是其他糖尿病药物的常见问题)的情况下改善血糖控制的药理途径 (Anderson、Hayes 和 Stephens,2016; Orime 和 Terauchi,2020)。

超越血糖控制的临床应用

虽然沙格列汀的主要用途集中于 2 型糖尿病的血糖控制,但其药理作用表明在更广泛的应用中具有潜力,例如心血管健康。研究探索了 DPP-4 抑制剂的心血管作用,一些研究表明沙格列汀和类似药物可能提供心血管益处,尽管证据仍然参差不齐,需要进一步研究 (Toth,2014)。

药代动力学和药效学特性

沙格列汀的药代动力学特征是吸收迅速,代谢允许每日给药一次。这些特征,以及其在葡萄糖依赖性方式下增加胰岛素释放和减少胰高血糖素分泌的药效学特性,使其成为 2 型糖尿病管理中联合治疗的有吸引力的候选药物 (Neumiller 和 Campbell,2010)。

联合疗法

将沙格列汀与其他抗糖尿病药物(例如二甲双胍)联合使用已证明在改善血糖控制方面比单一疗法更有效,而不会显着增加不良反应的风险。这表明在优化联合疗法以更好地管理 2 型糖尿病方面存在潜在的研究途径 (Scheen,2012)。

未来方向

While Saxagliptin has similar efficacy compared with most oral antidiabetic drugs and may be more effective than acarbose, it has a better safety profile than both acarbose and sulfonylureas . This suggests that Saxagliptin could be a promising drug for the treatment of type 2 diabetes in the future.

属性

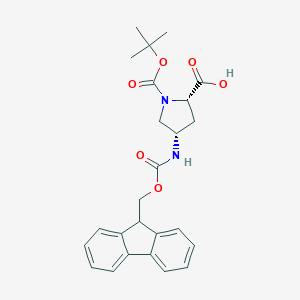

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEBXOWFQASQAR-FTDXYOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110803 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy Saxagliptin | |

CAS RN |

361441-98-7 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)